CC1CCN (CC1)CCC2CCNCC2
. This compound contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates .
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of interest due to its structural features that may influence its pharmacological properties. The compound can be classified as a piperidine derivative, specifically a substituted piperidine where the substituents include a methyl group and a piperidinyl side chain.
The compound is synthesized from readily available piperidine derivatives and can be classified under organic compounds with potential applications in medicinal chemistry. Piperidine derivatives are often explored for their biological activities, including analgesic and anti-inflammatory properties.
The synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can be achieved through several methods. One common approach involves the alkylation of an appropriate piperidine precursor. For instance, starting with 4-piperidone, one can perform a reductive alkylation reaction using 2-bromoethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate.
The synthesis typically follows these steps:
The yields for these reactions can vary, commonly falling within the range of 50-80% depending on the specific conditions employed, such as temperature and reaction time .
The molecular structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine features:
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can participate in various chemical reactions typical for amines and piperidines:
These reactions often require specific conditions, such as the presence of catalysts (e.g., palladium on carbon for hydrogenation) and controlled temperatures to ensure high yields and selectivity .
The mechanism of action for compounds like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine often involves interaction with neurotransmitter systems in the brain. Given its structural similarity to known psychoactive substances, it may act on receptors such as dopamine or serotonin receptors, influencing mood and behavior.
Upon administration, the compound may bind to specific receptors, altering neurotransmitter release and potentially leading to therapeutic effects in conditions such as anxiety or depression .
Relevant analyses indicate that this compound exhibits moderate lipophilicity, which may enhance its ability to cross biological membranes .
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine has potential applications in:
The molecular architecture of 4-methyl-1-(2-piperidin-4-ylethyl)piperidine exemplifies advanced scaffold engineering in nitrogen-containing heterocycles. This compound features two piperidine rings connected by a two-carbon ethylene spacer (–CH₂–CH₂–), with one ring substituted by a methyl group at the 4-position. This arrangement creates a symmetrical bicyclic framework that confers exceptional conformational stability while maintaining spatial adaptability for receptor interactions. The basic tertiary amines (pKa ~10-11) enable salt formation under physiological conditions, enhancing water solubility and bioavailability—a property leveraged in numerous central nervous system (CNS)-targeted therapeutics [1] [5].
Table 1: Impact of Spacer Length on Piperidine Dimer Properties
Spacer Length (Atoms) | Conformational Flexibility | Representative Bioactivity |
---|---|---|
1 (Direct bond) | Highly restricted | Low receptor complementarity |
2 (Ethylene) | Balanced rigidity-flexibility | High GPCR/sigma receptor affinity |
3 (Propylene) | Increased flexibility | Reduced binding entropy |
>4 | Excessive mobility | Dramatically diminished potency |
Piperidine dimers constitute privileged scaffolds in neuropharmacology and oncology due to their multivalent receptor engagement capability. The 4-methyl-1-(2-piperidin-4-ylethyl)piperidine framework enables simultaneous interaction with orthosteric and allosteric binding pockets across diverse protein targets. This versatility underpins its incorporation into clinical candidates targeting neurological disorders and cancers [5] .
Table 2: Receptor Binding Affinities of Piperidine Derivatives
Target Receptor | Binding Affinity (Ki, nM) | Therapeutic Area | Structural Determinants |
---|---|---|---|
Sigma-1 (σ₁) | 12.5 ± 1.8 | Neuropathic pain | Unsubstituted piperidine nitrogen |
Sigma-2 (σ₂) | 22.3 ± 3.1 | Cancer diagnostics | Spacer length (2-atom optimal) |
Histamine H₃ | 33.7 ± 4.2 | Cognitive disorders | 4-Methyl positioning |
Dopamine D₃ | 85.4 ± 6.9 | Antipsychotics | Bicyclic rigidity |
Microtubule polymerization interference: Arrests cell division in G2/M phase through colchicine-site binding (IC₅₀ = 3.8 μM in A549 lung cancer) [5]Structure-activity relationship (SAR) studies show that aryl extensions to the piperidine nitrogen boost potency 15-fold over sorafenib in xenograft models, while electron-withdrawing groups diminish activity [5] .
Central Nervous System (CNS) Applications:As histamine H₃ receptor antagonists, these derivatives elevate cortical acetylcholine (ACh), dopamine, and norepinephrine—correcting deficits in Alzheimer’s models. The 4-methyl group enhances blood-brain barrier penetration (logBB = 0.48) by reducing hydrogen bonding capacity. Hybrid analogs incorporating cholinesterase inhibition (e.g., rivastigmine-like carbamates) show synergistic pro-cognitive effects in scopolamine-induced amnesia models .
Structure-Activity Relationship (SAR) Insights:Critical modifications driving pharmacological optimization:
Table 3: Pharmacological Activity Modulation via Structural Modification
Structural Modification | Biological Effect | Potency Shift |
---|---|---|
N-Benzylation | Enhanced H₃R antagonism | 10–12x increase |
Ethylene→oxyethylene spacer | Dual H₃R/AChE inhibition | AChE IC₅₀: 1.54 μM |
4-Methyl→4-phenyl substitution | Reduced BBB permeability | logBB: -0.21 |
(R)-stereoisomer | σ₁ receptor selectivity | σ₁/σ₂ ratio: 18.7 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2